
2-Formylphenyl hexopyranoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylphenyl hexopyranoside typically involves the glycosylation of salicylaldehyde with a suitable hexopyranoside donor. One common method is the reaction of salicylaldehyde with a glucopyranosyl donor in the presence of an acid catalyst . The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Oxidative Transformations
The 2,3-unsaturation in hexopyranosides (common in related analogs) enhances reactivity at the anomeric (C-1) and C-4 positions. For example:
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Epoxidation : Treatment with dimethyldioxirane generates 2,3-anhydro derivatives (e.g., 43 ), enabling stereoselective ring-opening reactions (acid/base-catalyzed hydrolysis) to yield altropyranosides (e.g., 44 ) .
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Dihydroxylation : OsO<sub>4</sub>-mediated dihydroxylation of 2,3-unsaturated hexopyranosides produces stereospecific diols (e.g., 36 and 37 ) with yields up to 80% .
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
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Epoxidation | Dimethyldioxirane | 2,3-Anhydro derivative | 75% | |
Dihydroxylation | OsO<sub>4</sub>/TMEDA | l-Talopyranoside (37 ) | 80% |
Nucleophilic Additions
The C-4 hydroxyl group in hexopyranosides is highly reactive due to conjugation with the 2,3-unsaturation:
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Palladium-Catalyzed Allylic Substitution : Reaction with TMSN<sub>3</sub> under Pd catalysis yields 4-azido derivatives (e.g., 74 ) with regio- and stereoselectivity .
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Grignard Addition : Attack at C-1 by organometallic reagents forms C-glycosides, though steric effects from the formylphenyl group may influence regioselectivity .
Reductive Processes
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Desulfuration : Raney-Ni reduces thioglycosides (e.g., 17 ) to 2,3-unsaturated pyranosides (18 ) .
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Hydrogenolysis : N-Benzyl groups in analogs (e.g., 123 ) are cleaved under H<sub>2</sub> to yield bioactive amines (e.g., (−)-isofagomine, 124 ) .
Cycloaddition and Pericyclic Reactions
The formyl group can participate in Diels-Alder reactions:
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Diels-Alder Cycloaddition : α,β-unsaturated aldehydes (e.g., 125 ) undergo stereoselective cycloaddition with dienes, forming bicyclic intermediates (e.g., 126 ) . Subsequent ozonolysis yields dialdehydes (e.g., 127 ) for further functionalization .
Degradation Pathways
Under oxidative atmospheric conditions, formyl-substituted aromatics (e.g., N-(2-formylphenyl)formamide) can form via - OH or - Cl radical-initiated pathways, though this is more relevant to environmental chemistry than synthetic applications .
Key Challenges and Considerations
Scientific Research Applications
2-Formylphenyl hexopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formylphenyl hexopyranoside involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity . This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde: The parent compound of 2-Formylphenyl hexopyranoside, known for its use in the synthesis of various organic compounds.
Glucopyranosides: A class of compounds that includes this compound, characterized by the presence of a glucopyranosyl unit.
Uniqueness
This compound is unique due to its combination of a benzaldehyde moiety with a hexopyranoside unit, which imparts distinct chemical and biological properties . This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Biological Activity
2-Formylphenyl hexopyranoside, also known as 2-formylphenyl beta-D-glucopyranoside, is a glycoside compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its molecular formula and a molecular weight of 286.28 g/mol. Its structure features a phenyl ring substituted with a formyl group and a hexopyranoside moiety, which influences its interaction with biological systems.
Property | Value |
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Molecular Formula | C₁₃H₁₈O₇ |
Molecular Weight | 286.28 g/mol |
IUPAC Name | 2-Formylphenyl beta-D-glucopyranoside |
CAS Number | 29389090 |
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylate derivatives. This inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anti-inflammatory Activity : Studies demonstrate that this compound can reduce inflammation in cellular models by modulating inflammatory pathways.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of various glycosides, including this compound. The results indicated a significant reduction in inflammatory markers in vitro when treated with the compound .
- Antioxidant Activity : In a study assessing the antioxidant potential of different phenolic compounds, this compound demonstrated notable free radical scavenging activity. The compound's ability to donate electrons contributed to its protective effects against oxidative damage .
- Antimicrobial Studies : Research conducted on the antimicrobial properties of glycosides revealed that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
Comparative Analysis
To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound | Biological Activity | Notes |
---|---|---|
Salicin | Anti-inflammatory, analgesic | Precursor to aspirin |
Gastrodin | Neuroprotective | Different mechanism of action |
Phenolic Compounds | Antioxidant | General category; varies widely |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-formylphenyl hexopyranoside, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves glycosylation of 2-formylphenol with activated hexopyranosyl donors (e.g., trichloroacetimidates or thioglycosides). Regioselectivity is controlled by protecting group strategies, such as benzylidene acetals or acetyl groups, which direct reactivity toward specific hydroxyl positions. For example, benzylidene acetals on hexopyranosides can be selectively opened using reagents like DIBAL-H to expose the desired hydroxyl group for coupling . Solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature also modulate reaction kinetics and stereochemical outcomes.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : 1H-13C HMBC and COSY correlations are critical for assigning anomeric configurations (α/β) and confirming glycosidic linkages. For instance, HMBC correlations between the anomeric proton (δ 4.5–5.5 ppm) and the formylphenyl aromatic carbon confirm the glycosidic bond. The oxymethylene protons (δ 3.4–3.7 ppm) in the hexopyranoside ring show coupling patterns that distinguish between chair and half-chair conformations, which are pivotal for stability studies .
Q. What are the stability challenges of this compound under acidic or basic conditions?
- Methodological Answer : Acidic conditions hydrolyze the glycosidic bond via oxocarbenium ion intermediates, with rates influenced by substituent electronegativity at C2/C4. For example, electron-withdrawing groups (e.g., acetyl) accelerate hydrolysis by stabilizing the transition state. Basic conditions may degrade the formyl group via nucleophilic attack. Stability assays using HPLC or mass spectrometry under varying pH (1–12) are recommended to identify degradation pathways .
Q. Which chromatographic methods are optimal for purifying this compound analogs?
- Methodological Answer : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 10%–90% acetonitrile over 30 minutes) effectively separate polar derivatives. For hydrophobic analogs (e.g., alkylated forms), normal-phase silica gel chromatography with ethyl acetate/hexane eluents is preferred. Purity validation requires dual detection (UV at 254 nm and ELSD) to account for non-chromophoric impurities .
Q. How does the formyl group influence the biological activity of hexopyranoside derivatives?
- Methodological Answer : The formyl group enhances binding to nucleophilic residues (e.g., lysine) in enzymes or receptors, making it useful in prodrug design. Comparative studies with non-formylated analogs (e.g., 2-hydroxymethylphenyl hexopyranoside) using enzyme inhibition assays (IC50) or cellular uptake studies (e.g., fluorescence tagging) quantify its contribution to activity .
Advanced Research Questions
Q. How can regioselective modifications of this compound address contradictions in spectral vs. crystallographic data?
- Methodological Answer : Discrepancies between NMR-derived conformations (e.g., chair vs. boat) and X-ray crystal structures often arise from solution vs. solid-state dynamics. Regioselective deuteration at C3 or C4 positions, followed by 2H NMR or neutron diffraction, can resolve ambiguities. For example, isotopic labeling of the hexopyranoside ring clarifies torsional angles in flexible regions .
Q. What strategies mitigate competing side reactions during formylphenyl glycosylation?
- Methodological Answer : Competing O→C glycosyl shifts or formyl group oxidation can be suppressed using low-temperature (−40°C) conditions and inert atmospheres (argon). Catalytic additives like silver triflate enhance glycosyl donor activation while minimizing side reactions. Post-reaction quenching with sodium bicarbonate neutralizes acidic byproducts .
Q. How do electronic effects of para-substituents on the phenyl ring modulate glycosidic bond stability?
- Methodological Answer : Hammett plots (log k vs. σ values) correlate substituent electronic effects (e.g., NO2, OMe) with hydrolysis rates. Electron-withdrawing groups (σ > 0) increase hydrolysis rates by stabilizing oxocarbenium intermediates. Computational studies (DFT) of transition-state partial charges validate experimental trends .
Q. What advanced spectral techniques differentiate isomeric 2-formylphenyl hexopyranosides?
- Methodological Answer : ROESY NMR identifies through-space interactions between the formyl group and hexopyranoside protons, distinguishing α/β anomers. High-resolution mass spectrometry with ion mobility separation (IMS-MS) resolves isobaric isomers based on collision cross-sectional differences .
Q. How can this compound serve as a scaffold for multivalent glycoconjugate systems?
- Methodological Answer : The formyl group enables site-specific conjugation via reductive amination or click chemistry (e.g., azide-alkyne cycloaddition). Dendrimeric or polymeric architectures are constructed using iterative coupling steps, with MALDI-TOF MS monitoring molecular weight progression. Binding avidity to lectins (e.g., concanavalin A) is assessed via surface plasmon resonance (SPR) .
Properties
IUPAC Name |
2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFCVIGEYGEOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871793 | |
Record name | 2-Formylphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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